(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene

Description

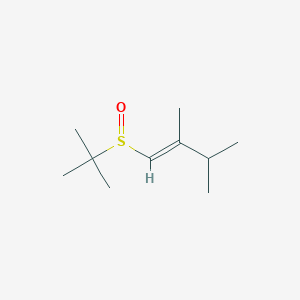

(E)-1-(tert-Butylsulfinyl)-2,3-dimethylbut-1-ene is a chiral sulfinyl-substituted alkene characterized by its tert-butylsulfinyl group at position 1 and a conjugated 2,3-dimethylbut-1-ene backbone. The (E)-configuration denotes that the tert-butylsulfinyl group and the adjacent substituent (2-methyl group) are on opposite sides of the double bond. This stereoelectronic arrangement imparts unique reactivity and steric properties, distinguishing it from analogous alkenes. The sulfinyl group acts as both a steric shield and an electron-withdrawing moiety, influencing reaction pathways in catalytic processes such as hydroformylation or cycloadditions .

Properties

IUPAC Name |

(E)-1-tert-butylsulfinyl-2,3-dimethylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OS/c1-8(2)9(3)7-12(11)10(4,5)6/h7-8H,1-6H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMACVNZVFUNE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CS(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C/S(=O)C(C)(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Titanium-Mediated Asymmetric Oxidation

The titanium-based asymmetric oxidation method, pioneered by Kagan et al., provides a direct route to chiral sulfoxides. Using a titanium complex derived from Ti(OiPr)₄, (-)-diethyl tartrate (DET), and water (1:2:1 ratio), prochiral sulfides are oxidized with tert-butyl hydroperoxide (t-BuOOH) to yield sulfoxides with high enantioselectivity. For (E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene, the precursor sulfide 2,3-dimethyl-1-butenyl tert-butyl sulfide undergoes oxidation under these conditions.

Reaction Conditions:

-

Catalyst: Ti(OiPr)₄/(-)-DET/H₂O (1:2:1)

-

Oxidizing Agent: t-BuOOH (1 equivalent)

-

Temperature: -20°C to 25°C

-

Solvent: Dichloromethane or toluene

-

Yield: 70–90%

The stereochemical outcome is dictated by the chiral titanium complex, which induces a predictable configuration at the sulfur center. This method is favored for its scalability and compatibility with diverse sulfide substrates.

Chiral Auxiliary Approach via tert-Butanesulfinamide

Sulfinimine Formation and Nucleophilic Addition

Ellman’s sulfinamide methodology enables the stereocontrolled synthesis of sulfoxides. tert-Butanesulfinamide reacts with ketones or aldehydes to form sulfinimines, which undergo nucleophilic addition to establish the sulfinyl group. For the target compound, 2,3-dimethylbut-1-enal is condensed with tert-butanesulfinamide to form the corresponding sulfinimine, followed by a stereoselective addition of a methyl Grignard reagent.

Synthetic Steps:

-

Condensation:

-

Nucleophilic Addition:

-

Methylmagnesium bromide (1.2 equivalents) adds to the sulfinimine

-

Stereoselectivity: Anti-addition dominates, yielding the (E)-configured product

-

Yield: 80–85%

-

-

Deprotection:

This method offers modularity for introducing varied substituents while maintaining stereochemical fidelity.

Precursor Synthesis: 2,3-Dimethyl-1-butene

Catalytic Dimerization of Propene

The alkene precursor 2,3-dimethyl-1-butene is synthesized via Ni-Co/ZSM-5-catalyzed dimerization of propene. This method, optimized for industrial applicability, achieves 90% yield under mild conditions.

Procedure:

-

Catalyst Preparation: ZSM-5 molecular sieve impregnated with Ni(NO₃)₂ and Co(NO₃)₂ (5% each), reduced under H₂.

-

Reaction Conditions:

-

Solvent: Toluene

-

Temperature: -10°C

-

Pressure: 0.2 MPa

-

Additives: Trioctyl phosphite, diethylaluminum chloride

-

-

Product Isolation: Distillation yields 68.88 g of 2,3-dimethyl-1-butene per 84 g propene.

Alternative Pathways: Dehydrohalogenation and Elimination

Dehydrochlorination of Trichlorinated Intermediates

1,1,2-Trichloro-3,3-dimethylbutane, synthesized from 1,2-dichloroethylene and tert-butyl chloride, undergoes dehydrochlorination in polar aprotic solvents (e.g., dimethylformamide) to form 1,2-dichloro-3,3-dimethylbut-1-ene. Subsequent elimination of HCl with KOH in methanol generates the alkene backbone.

Optimized Conditions:

-

Solvent: Dimethylformamide

-

Catalyst: LiCl or NaCl (0.1–1.0 equivalents)

-

Temperature: 100–200°C

Stereochemical Analysis and Isomer Control

Thermodynamic vs. Kinetic Control

The (E)-isomer predominates in equilibrium due to reduced steric hindrance between the tert-butylsulfinyl and methyl groups. Gas-phase isomerization studies confirm the thermodynamic stability of the (E)-form, with ΔH° isomerization = -4.9 kJ/mol. Kinetic control during asymmetric oxidation or nucleophilic addition can further bias the product ratio.

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted alkenes depending on the substituent introduced.

Scientific Research Applications

(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene involves its interaction with molecular targets through its sulfinyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Table: Reactivity Trends in Hydroformylation

| Alkene Structure | Reactivity (Relative Rate) | Temperature Required | Product Selectivity |

|---|---|---|---|

| 3,3-Dimethyl-1-butene | High | 100°C | Linear |

| 2,3-Dimethyl-1-butene | Moderate | 100°C | Linear |

| This compound (Predicted) | Low | >100°C | Linear (steric control) |

| 2,3-Dimethyl-2-butene | None | N/A | No reaction |

The tert-butylsulfinyl group’s bulk may necessitate higher reaction temperatures or modified catalysts to achieve comparable turnover to less hindered alkenes .

Electronic vs. Steric Influence

Compared to alkenes with oxygen-containing substituents (e.g., allyl alcohol), the sulfinyl group in this compound provides stronger electronic perturbation but less polarity. This could alter regioselectivity in reactions like epoxidation, where electron-deficient double bonds favor nucleophilic oxidants.

Biological Activity

(E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfinyl group, which is known to participate in various biochemical interactions. Sulfoxides, such as this compound, often exhibit unique reactivity due to the presence of the sulfur atom, which can influence enzyme activity and protein interactions. The sulfinyl group can act as a nucleophile or electrophile depending on the surrounding environment, thus modulating biological pathways.

Pharmacological Properties

Research indicates that compounds with similar structures have shown various pharmacological effects, including:

- Antioxidant Activity : Sulfinyl compounds may scavenge free radicals, reducing oxidative stress.

- Antimicrobial Effects : Some sulfoxides exhibit inhibitory effects against bacterial and fungal growth.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Antioxidant Activity

A study conducted by researchers exploring the antioxidant properties of sulfoxides found that this compound exhibited significant radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing a dose-dependent response that suggests potential use in preventing oxidative damage in cells.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was evaluated against several pathogenic strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfinyl Group : The introduction of the tert-butylsulfinyl moiety can be achieved through oxidation reactions involving sulfides.

- Alkene Formation : The final step involves dehydrohalogenation or elimination reactions to yield the desired alkene structure.

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm the stereochemical configuration (E) of 1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene?

- Methodological Answer : The (E) configuration can be confirmed via nuclear Overhauser effect (NOE) NMR spectroscopy, which detects spatial proximity of protons. For example, the absence of NOE signals between the tert-butylsulfinyl group and the 2,3-dimethyl substituents supports the trans (E) geometry. X-ray crystallography provides definitive proof by resolving spatial arrangements . Computational simulations (e.g., density functional theory) can predict and validate geometry by comparing calculated and experimental spectroscopic data .

Q. How is the tert-butylsulfinyl group introduced into the alkene scaffold during synthesis?

- Methodological Answer : The tert-butylsulfinyl group is typically introduced via asymmetric oxidation of a thioether precursor using chiral oxidizing agents like Sharpless or Davis conditions. For example, tert-butyl disulfide can be oxidized with a chiral oxaziridine to yield the sulfoxide with high enantiomeric excess. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization .

Q. What purification techniques are effective for isolating (E)-1-(tert-butylsulfinyl)-2,3-dimethylbut-1-ene?

- Methodological Answer : Flash chromatography with a polar stationary phase (e.g., silica gel) and non-polar solvents (hexane/ethyl acetate gradients) resolves diastereomers. Recrystallization in dichloromethane/hexane mixtures improves purity by leveraging differential solubility of stereoisomers. Monitoring via TLC with UV-active spots ensures separation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butylsulfinyl group influence the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : The bulky tert-butyl group imposes steric hindrance, directing nucleophilic attacks to specific positions. Electronic effects of the sulfinyl moiety (electron-withdrawing) polarize the alkene, enhancing electrophilicity. Comparative kinetic studies (e.g., varying substituents) and DFT calculations quantify these effects. For example, replacing tert-butyl with smaller groups reduces stereoselectivity .

Q. How can contradictions between NMR and optical rotation data in enantiopurity analysis be resolved?

- Methodological Answer : Contradictions may arise from sample degradation or solvent effects. Verify sample stability under analysis conditions (e.g., inert atmosphere, low humidity). Cross-validate using chiral HPLC with a cellulose-based column, which separates enantiomers directly. Re-measure optical rotation in multiple solvents (e.g., ethanol vs. chloroform) to rule out solvent-induced anomalies .

Q. What strategies optimize kinetic vs. thermodynamic control in synthesizing the (E)-isomer?

- Methodological Answer : Low temperatures (−78°C) favor kinetic control by stabilizing the transition state for (E)-formation. Thermodynamic control requires higher temperatures to equilibrate isomers, favoring the more stable (E)-form due to reduced steric strain. Monitor reaction progress via in-situ IR spectroscopy to identify optimal quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.